Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate
Description
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a methyl group at position 6, and an ethyl carboxylate ester at position 2. Pyrimidine scaffolds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-7(2)12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLVCNKWBWKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as ethyl acetoacetate and cyclopropylamine, undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Methylation: The pyrimidine ring is methylated at the appropriate position to introduce the methyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines with different functional groups.
Scientific Research Applications
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological processes involving pyrimidines.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate can be compared with other similar compounds, such as Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate and Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison due to shared pyrimidine cores and variable substituents:
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Cyclopropyl vs. Hydroxyl (Position 2): The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to the hydroxyl group in Ethyl 2-hydroxypyrimidine-4-carboxylate.
- Thietan-3-yloxy vs.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Findings :
- The cyclopropyl group in the target compound increases logP (lipophilicity) compared to the hydroxylated analog, suggesting better tissue penetration but lower aqueous solubility.
Biological Activity
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₂O₂
- Molecular Weight : Approximately 205.24 g/mol
The compound features a pyrimidine ring with a cyclopropyl group and an ethyl carboxylate moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Bacillus subtilis | 4.69 |
These results indicate that the compound has the potential to be developed further as an antimicrobial agent.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This could position this compound as a candidate for treating inflammatory conditions.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A research study published in MDPI evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study found that this compound exhibited strong antibacterial activity against several pathogens, supporting its potential use in clinical applications .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of pyrimidine derivatives, highlighting how this compound inhibited COX enzymes, leading to reduced inflammation markers in vitro.
- Structure-Activity Relationship (SAR) Analysis : Research into the SAR of pyrimidine derivatives indicated that modifications to the cyclopropyl group could enhance biological activity. This suggests avenues for further optimization of this compound for improved efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
